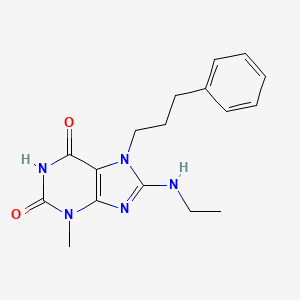![molecular formula C17H13FN2O3 B5506650 5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5506650.png)
5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione is a chemical compound studied for its molecular and structural characteristics.
Synthesis Analysis
The synthesis of compounds related to 5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione often involves complex organic synthesis techniques, including catalytic hydrogenation and various forms of alkylation. For example, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione was prepared by catalytic hydrogenation of the corresponding benzylidene compound (Wessels, Schwan, & Pong, 1980).
Molecular Structure Analysis
The molecular structure of compounds in this class often features significant dihedral angles between various rings. For instance, in one study, the fluorobenzylidene and imidazolidinedione rings had a dihedral angle of 160.5°, with an angle of 109.3° between the imidazolidinedione ring and the benzyl ring (Simone et al., 1996).
Applications De Recherche Scientifique
Antimicrobial Activity
A significant application of derivatives of 5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione is in antimicrobial activity. Studies have shown that compounds synthesized from this chemical, such as chlorobenzyl benzylidene imidazolidinediones and fluorobenzyl benzylidene thiazolidinediones, exhibit antimicrobial activity against various microorganisms like Candida albicans, Neurospora crassa, Staphylococcus aureus, Mycobacterium smegmatis, and Escherichia coli (Lima et al., 1992).
Antidepressant Activity
Derivatives of 5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione have been synthesized and evaluated for antidepressant activity. For example, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, derived from this compound, has shown potential antidepressant activity in mice, with a mechanism different from traditional antidepressants (Wessels et al., 1980).
Anti-inflammatory and Analgesic Activities
Compounds synthesized from imidazolidinediones, including derivatives of 5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione, have been evaluated for their anti-inflammatory and analgesic activities. Studies have shown effectiveness against carrageenan-induced rat paw edema and analgesic activity in albino mice (Khalifa & Abdelbaky, 2008).
Anticancer Potential
Novel derivatives of imidazolidinedione, including those related to 5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione, have been synthesized and assessed for their potential as anticancer agents. These compounds have shown significant cytotoxicity against human tumor cell lines, indicating their potential in cancer treatment (Penthala et al., 2011).
Antioxidant Properties
Derivatives of imidazolidinedione, related to 5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione, have been studied for their antioxidant properties. Research indicates that these compounds can act as effective antioxidants (Mohammed et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5E)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-14-7-2-1-5-12(14)10-23-13-6-3-4-11(8-13)9-15-16(21)20-17(22)19-15/h1-9H,10H2,(H2,19,20,21,22)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSFEHDTTVYIAU-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=O)N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)NC(=O)N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)
![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)
![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)
![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)
![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)

![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)
![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)
![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)
![2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5506644.png)
![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)
![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)